Topological Polar Surface Area (TPSA) Differentiates Hydrogen‑Bond Capacity
The TPSA of the target compound is substantially higher than that of the three closest comparators, reflecting the simultaneous presence of both a nitro group and a hydroxyl group. A higher TPSA correlates with improved aqueous solubility and a lower capacity to passively cross biological membranes, which can be advantageous when aqueous compatibility is required in bioassays or formulation screens [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA; Ų) |
|---|---|
| Target Compound Data | 78.2 Ų |
| Comparator Or Baseline | Des‑hydroxy (CID 50896814): 63.6 Ų; Des‑nitro (CID 1238616): 32.3 Ų; Des‑methyl/des‑hydroxy (CID 7147390): 74.5 Ų |
| Quantified Difference | +14.6 Ų vs. des‑hydroxy; +45.9 Ų vs. des‑nitro; +3.7 Ų vs. des‑methyl/des‑hydroxy |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem 2025); values are topology‑based and do not account for conformational effects. |
Why This Matters
For procurement decisions, TPSA differences of > 10 Ų frequently translate into experimentally distinguishable aqueous solubility and H‑bond‑dependent assay readouts, making the target the preferred choice when higher polarity is required.
- [1] PubChem Compound Summaries for CIDs 19430061, 50896814, 1238616, and 7147390. National Center for Biotechnology Information, 2025. View Source
